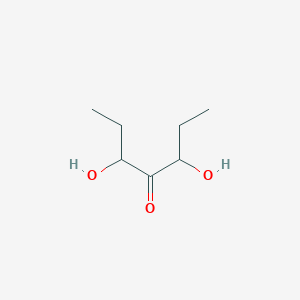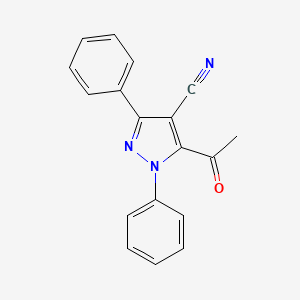![molecular formula C13H21NO4 B12595736 (2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid CAS No. 651052-96-9](/img/structure/B12595736.png)
(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an alkyne functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Alkyne: The alkyne group can be introduced through various methods, such as the Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The protected amino acid is then coupled with the alkyne-containing fragment under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to form alkenes or alkanes.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted amines.
Wissenschaftliche Forschungsanwendungen
(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The alkyne group can also participate in click chemistry reactions, forming stable triazole linkages with azides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-[(Tert-butoxycarbonyl)amino]oct-4-ynoic acid: Similar structure but with the alkyne group at a different position.
(2S)-2-[(Tert-butoxycarbonyl)amino]hex-6-ynoic acid: Similar structure but with a shorter carbon chain.
(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-enoic acid: Similar structure but with an alkene instead of an alkyne.
Uniqueness
(2S)-2-[(Tert-butoxycarbonyl)amino]oct-6-ynoic acid is unique due to the presence of both a Boc-protected amino group and an alkyne functional group, which provides versatility in synthetic applications and potential biological activity.
Eigenschaften
CAS-Nummer |
651052-96-9 |
|---|---|
Molekularformel |
C13H21NO4 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-6-ynoic acid |
InChI |
InChI=1S/C13H21NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h10H,7-9H2,1-4H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
YKADMZRTCIHBQF-JTQLQIEISA-N |
Isomerische SMILES |
CC#CCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC#CCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



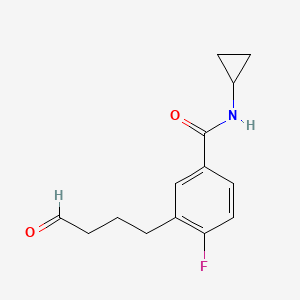
![2'-Deoxy-5-{3-[(pyrene-1-carbonyl)amino]prop-1-yn-1-yl}cytidine](/img/structure/B12595665.png)

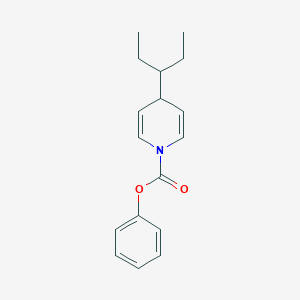
![Acetamide,N-(2-methoxyethyl)-2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12595669.png)
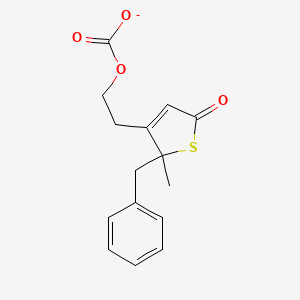
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12595678.png)

![N-(10-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}decyl)-N'-methylurea](/img/structure/B12595683.png)
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-furanylmethyl)-](/img/structure/B12595690.png)
![Tert-butyl[(2-fluoropent-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B12595703.png)
